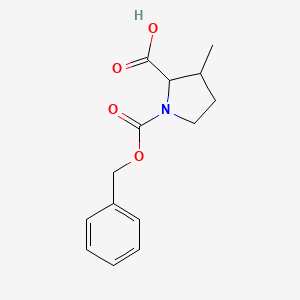
(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a tert-butoxycarbonyl-protected piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid typically involves multiple steps, starting with the preparation of the tert-butoxycarbonyl-protected piperazine. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected piperazine . The next step involves the coupling of this intermediate with a nicotinic acid derivative, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nicotinic acid moiety can be oxidized to form nicotinic acid N-oxide under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Nicotinic acid N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Free amine from the deprotected piperazine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of ®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, while the nicotinic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid
- 6-(4-Methylpiperazin-1-yl)nicotinic acid
- 6-(4-(tert-Butoxycarbonyl)-2-ethylpiperazin-1-yl)nicotinic acid
Uniqueness
®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid is unique due to the presence of the ®-configuration and the tert-butoxycarbonyl-protected piperazine moiety. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
6-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)7-8-19(11)13-6-5-12(9-17-13)14(20)21/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKRWPJFKNTXLI-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7980241.png)

![7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol](/img/structure/B7980253.png)






![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)



